(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS No.: 96193-26-9
Cat. No.: VC2324435
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione - 96193-26-9](/images/structure/VC2324435.png)
Specification
CAS No. | 96193-26-9 |
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Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Standard InChI | InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1 |
Standard InChI Key | OWOHLURDBZHNGG-RXMQYKEDSA-N |
Isomeric SMILES | C1C[C@@H]2C(=O)NCC(=O)N2C1 |
SMILES | C1CC2C(=O)NCC(=O)N2C1 |
Canonical SMILES | C1CC2C(=O)NCC(=O)N2C1 |
Introduction
Chemical Identity and Structural Properties
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chiral organic compound characterized by a fused ring system consisting of a pyrrolidine ring and a piperazine dione moiety. The compound's structural and chemical identity parameters are summarized in the following table:
Parameter | Value |
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Chemical Name | (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
CAS Number | 96193-26-9 |
Stereochemistry | R-configuration |
Product Family | Heterocyclic Building Blocks |
The compound's structure features a bicyclic system with two nitrogen atoms and two carbonyl groups, creating a diketopiperazine scaffolding. The R-configuration refers to the stereochemistry at the chiral center, which distinguishes it from its S-enantiomer. This stereochemical specificity is crucial for its biological activity and chemical reactivity in various applications .
Physical Properties
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically exists as a solid at room temperature with specific physical characteristics that influence its handling, storage, and application in research and industrial settings. Its physical properties include stability parameters and solubility profiles that determine its behavior in various experimental conditions and formulations. The compound demonstrates good stability under standard laboratory conditions but requires proper storage to maintain its purity and activity over extended periods .
Chemical Reactivity
The chemical reactivity of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is primarily governed by its heterocyclic structure, particularly the diketopiperazine moiety. This structure allows the compound to participate in various chemical transformations, including substitution reactions, ring-opening reactions, and complexation with metals. These properties make it valuable as a synthetic intermediate in the development of more complex molecules with specific functional characteristics .
Applications in Scientific Research
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has demonstrated significant versatility across multiple scientific disciplines. Its applications span from fundamental research to practical industrial uses, highlighting its importance as both a research tool and a functional component in various products.
Pharmaceutical Development
In pharmaceutical research, (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its primary application is in the development of drugs targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity. The compound's structural features allow it to be incorporated into larger molecules that can interact with specific biological targets, potentially leading to improved therapeutic outcomes .
The diketopiperazine scaffold present in this compound is particularly valuable in medicinal chemistry due to its rigidity, which can constrain peptide-like structures into bioactive conformations. This structural characteristic makes it useful for developing peptide mimetics with improved pharmacokinetic properties compared to natural peptides .
Agricultural Chemistry
In the agricultural sector, (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is utilized in the formulation of agrochemicals, particularly those designed for pest control. The compound contributes to developing solutions that effectively manage agricultural pests while minimizing environmental impact, thereby supporting sustainable farming practices .
The compound's potential in agricultural applications stems from its ability to be modified and incorporated into larger molecules that can selectively target pest-specific biological pathways. This selectivity is crucial for developing agrochemicals that are effective against targeted pests but have minimal effects on beneficial organisms and the broader ecosystem .
Material Science Applications
The incorporation of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione into polymer formulations has been shown to improve mechanical properties and thermal stability of materials. This application is particularly valuable in the production of durable materials for various industrial uses. The compound's rigid structure contributes to enhancing the structural integrity of polymers, potentially leading to materials with improved resistance to mechanical stress and thermal degradation .
The following table summarizes the improvements observed when incorporating (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione in polymer materials:
Property | Improvement |
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Mechanical Strength | Enhanced resistance to stress and strain |
Thermal Stability | Increased tolerance to high temperatures |
Durability | Improved longevity under various conditions |
Structural Integrity | Better maintenance of shape and form |
Biochemical Research
In biochemical research, (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione acts as a probe in various assays designed to understand enzyme mechanisms and interactions. This application is crucial for drug discovery and development processes, as it helps researchers identify potential therapeutic targets and understand how different compounds interact with these targets .
The compound's well-defined structure makes it useful for studying structure-activity relationships in biochemical systems. By observing how modifications to the basic structure affect biological activity, researchers can gain insights into the requirements for effective interaction with specific biological targets .
Cosmetic Applications
Synthesis and Production Methods
The synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves sophisticated organic chemistry techniques to ensure the correct stereochemistry and structural integrity. Various approaches have been developed for its production, ranging from laboratory-scale methods to industrial processes.
Laboratory Synthesis
Laboratory synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione often involves cyclization reactions starting from appropriate amino acid derivatives. The stereochemical control during synthesis is crucial to ensure the formation of the R-enantiomer specifically. Typical precursors include protected amino acids that undergo controlled cyclization reactions under specific conditions to form the desired bicyclic structure with the correct stereochemistry .
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent selection, to achieve high yields and purity. Purification methods such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are often employed to isolate the pure (R)-enantiomer .
Industrial Production
Industrial production of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione employs scalable methods that maintain the compound's stereochemical integrity while maximizing yield and purity. These processes often involve optimized reaction conditions and specialized equipment to handle larger volumes of reagents and products. Quality control measures are implemented throughout the production process to ensure consistency in the final product's purity and stereochemical composition .
Chemical Reactions and Structural Modifications
The structure of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione allows for various chemical modifications that can alter its properties and expand its applications. Understanding these reactions is essential for researchers looking to develop derivatives with enhanced or targeted functionalities.
Structure-Activity Relationships
The relationship between structural modifications of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and resulting changes in activity is an important area of study. By systematically modifying different parts of the molecule and observing the effects on its physical, chemical, and biological properties, researchers can develop derivatives with enhanced performance for specific applications. This structure-activity relationship analysis guides the rational design of new compounds based on the (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold .
Current Research Trends and Future Perspectives
Research involving (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione continues to evolve, with ongoing investigations into new applications and improved synthesis methods. The compound's versatility makes it a subject of interest across multiple disciplines.
Emerging Applications
Recent research trends suggest potential new applications for (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives. These include:
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Development of targeted drug delivery systems
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Creation of environmentally friendly agricultural products
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Design of advanced materials with specific properties
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Exploration of biological activities beyond those currently known
These emerging applications highlight the compound's continued relevance in modern scientific research and industrial innovation .
Future Research Directions
Future research involving (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione may focus on:
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Development of more efficient and stereoselective synthesis methods
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Exploration of structure-activity relationships to create derivatives with enhanced properties
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Investigation of specific biological mechanisms of action
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Expansion of applications in emerging fields such as nanotechnology and regenerative medicine
These research directions will likely contribute to a deeper understanding of the compound's properties and expand its utility across various scientific and industrial applications .
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